molecular formula C11H6Cl2N4OS3 B2610364 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207000-61-0

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2610364
CAS No.: 1207000-61-0
M. Wt: 377.28
InChI Key: IBPGVUHSAVHAPA-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with chlorine atoms, a thiazole ring, and a thiadiazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and thiazole structures. One common approach is the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thiosemicarbazide to form the thiazole ring, followed by further reactions to introduce the thiadiazole and carboxamide groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential antimicrobial and antioxidant properties. Its interactions with biological targets can provide insights into new therapeutic strategies.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be explored for the development of new pharmaceuticals.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiophene and thiazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

  • 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides

Uniqueness: N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.

Biological Activity

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and relevant case studies.

The compound's molecular formula is C11H10Cl2N2OS2C_{11}H_{10}Cl_2N_2OS_2 with a molecular weight of approximately 321.23 g/mol. Its structure features a thiadiazole ring fused with a thiazole moiety and a dichlorothiophene substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₀Cl₂N₂OS₂
Molecular Weight321.23 g/mol
CAS Number941967-72-2
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis by activating caspase pathways and inhibiting cell cycle progression in cancer cells such as MCF-7 and HCT-116 .
  • Antimicrobial Effects : Derivatives of thiadiazoles have been reported to possess antimicrobial properties. The presence of the dichlorothiophene group enhances the compound's ability to disrupt bacterial cell membranes and inhibit bacterial growth .
  • Anti-inflammatory Properties : Research suggests that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Neuroprotective Effects : The neuroprotective potential is linked to its ability to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Study : In a study assessing the anticancer properties of various thiadiazole derivatives, it was found that compounds with similar structural features exhibited IC50 values below 50 µM against LoVo tumor cells after 48 hours of treatment . The study highlighted that modifications in substituents significantly affected the potency.
  • Antimicrobial Activity : A comparative analysis demonstrated that thiadiazole derivatives displayed varying degrees of antibacterial activity against strains like E. coli and S. aureus. Compounds containing electron-withdrawing groups showed enhanced efficacy .
  • Neuroprotection : In vivo studies indicated that certain thiadiazole derivatives could improve cognitive function in animal models by reducing neuroinflammation and oxidative damage .

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4OS3/c1-4-8(21-17-16-4)10(18)15-11-14-6(3-19-11)5-2-7(12)20-9(5)13/h2-3H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPGVUHSAVHAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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